molecular formula C13H12N2O B173500 2-Anilinobenzamide CAS No. 1211-19-4

2-Anilinobenzamide

Cat. No.: B173500
CAS No.: 1211-19-4
M. Wt: 212.25 g/mol
InChI Key: JKWQUMKCVDUICQ-UHFFFAOYSA-N
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Description

SIRT-IN-3 is a compound that belongs to the sirtuin family of proteins, specifically targeting sirtuin 3 (SIRT3). Sirtuins are a family of NAD±dependent deacetylases and ribosyltransferases that play a crucial role in cellular regulation, including aging, metabolism, and stress resistance. SIRT3 is primarily located in the mitochondria and is involved in regulating mitochondrial function and energy metabolism .

Scientific Research Applications

SIRT-IN-3 has a wide range of scientific research applications, including:

Safety and Hazards

2-Anilinobenzamide is considered hazardous. It is advised against food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment as required and to avoid ingestion .

Future Directions

Future research could focus on further understanding the mechanism of action of 2-Anilinobenzamide and its potential therapeutic applications. For instance, its role as a SIRT2 inhibitor suggests potential applications in neurodegenerative diseases and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIRT-IN-3 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of SIRT-IN-3 involves scaling up the laboratory synthesis process to a larger scale. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

SIRT-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SIRT-IN-3 may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, potentially enhancing its properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SIRT-IN-3

SIRT-IN-3 is unique in its specific targeting of SIRT3, which is predominantly located in the mitochondria. This specificity allows for precise modulation of mitochondrial function and energy metabolism, making it a valuable tool for studying mitochondrial biology and developing therapeutic strategies for mitochondrial-related diseases .

Properties

IUPAC Name

2-anilinobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWQUMKCVDUICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153151
Record name Benzamide, o-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211-19-4
Record name 2-(Phenylamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, o-anilino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1211-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, o-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general procedure, bromobenzene (55 μL, 0.5 mmol) was coupled with 2-aminobenzamide (102 mg, 0.75 mmol) with the reaction time of 15 h. Chromatography on silica gel column with 1:1 hexane:ethyl acetate gave 74 mg (70%) of the title compound as a white solid.
Quantity
55 μL
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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